What is the molecular weight of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
What is the molecular weight of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
An In-Depth Technical Guide to 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA: Properties, Synthesis, and Applications in Advanced Drug Delivery
Abstract
This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-amino-sn-glycerate Trifluoroacetate (TFA), a cationic lipid of significant interest in the field of drug delivery. While not a commonplace, off-the-shelf reagent, its structure represents a class of amphiphiles crucial for the formulation of lipid-based nanocarriers. This document details its chemical and physical properties, including a calculated molecular weight of 681.96 g/mol . We present a logical, field-proven synthetic pathway and purification strategy. The core of this guide focuses on the lipid's application in forming lipid nanoparticles (LNPs), providing detailed, step-by-step protocols for both LNP formulation and their subsequent characterization. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility for professionals in pharmaceutical R&D.
Chemical and Physical Properties
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is a cationic amphiphilic lipid. The structure consists of a glycerol backbone, with two saturated 16-carbon palmitic acid chains ester-linked at the sn-1 and sn-2 positions, providing a hydrophobic domain. The primary amine at the sn-3 position constitutes the hydrophilic headgroup, which is protonated at physiological pH and forms an ionic bond with the trifluoroacetate counter-ion. This amphipathic nature is the fundamental driver of its utility in self-assembling nanosystems.
| Property | Value | Source / Method |
| Full Chemical Name | (2R)-2,3-bis(palmitoyloxy)propan-1-aminium 2,2,2-trifluoroacetate | IUPAC Nomenclature |
| Common Abbreviation | DP-Amino-Glycerol TFA | |
| Molecular Formula | C₃₇H₇₀F₃NO₆ | Calculated |
| Molecular Weight | 681.96 g/mol | Calculated |
| Free Base MW | 567.94 g/mol | Calculated[1][2] |
| TFA Counter-ion MW | 114.02 g/mol | [3][4] |
| CAS Number | Not available (likely a custom molecule) | |
| Physical Form | Expected to be a waxy or crystalline solid at room temperature | Inferred from related lipids[2] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and DMSO. Insoluble in water. | Inferred from related lipids[2] |
Synthesis and Purification
The synthesis of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is a multi-step process that requires careful control of protecting groups to ensure correct stereochemistry and regioselectivity. The pathway described below is a logical approach based on established organic chemistry principles and published syntheses of similar functionalized lipids.[5][6]
Synthetic Workflow
The overall strategy involves starting with a commercially available chiral glycerol precursor, protecting the sn-1 and sn-2 hydroxyl groups, introducing the amino functionality at the sn-3 position, followed by deprotection and acylation with palmitic acid.
Caption: Synthetic workflow for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA.
Experimental Protocol: Synthesis (Hypothetical)
Disclaimer: This protocol is a representative example. All chemical synthesis should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
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Activation of the 3-OH group: Start with (R)-(-)-Solketal (a protected form of sn-glycerol). React it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to convert the primary hydroxyl group into a good leaving group (mesylate).
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Introduction of the Amino Precursor: The mesylated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This proceeds via an Sₙ2 reaction to form the azido-solketal derivative. The azide is a safe and stable precursor to the amine.
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Reduction to Amine: The azide group is reduced to a primary amine. This can be achieved via catalytic hydrogenation (H₂ gas over a Palladium on Carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
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Deprotection: The acetonide protecting group (solketal) is removed under mild acidic conditions (e.g., aqueous acetic acid or a catalytic amount of HCl in methanol/water) to yield 3-amino-1,2-propanediol (sn-stereoisomer).[7][8]
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Dipalmitoylation: The resulting amino-diol is acylated using two equivalents of palmitoyl chloride in the presence of a base like pyridine. Pyridine acts as both a solvent and a catalyst, and it scavenges the HCl byproduct. This reaction esterifies the hydroxyl groups at the sn-1 and sn-2 positions. The amino group is generally less reactive under these conditions but may require temporary protection (e.g., as a Boc-carbamate) in an alternative route for higher yields.
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Purification and Salt Formation: The crude product is purified using silica gel column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether) and a stoichiometric amount of trifluoroacetic acid is added to precipitate the final TFA salt.[3] The product is then dried under high vacuum.
Role in Drug Delivery Systems
Cationic lipids are foundational components of modern drug delivery systems, particularly Lipid Nanoparticles (LNPs), which have been successfully used for RNA therapeutics.[9][10][11]
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Encapsulation of Nucleic Acids: At an acidic pH during formulation, the primary amine of 1,2-Dipalmitoyl-3-amino-sn-glycerate becomes protonated (NH₃⁺). This positive charge allows for strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA, driving their encapsulation into the core of the LNP.[9]
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Endosomal Escape: Once an LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. The cationic lipid, which is neutral at physiological pH, becomes protonated again. This charge reversal is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or exert its silencing effect (siRNA). This is a critical step for the efficacy of the therapeutic.[11]
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Structural Integrity: The dual palmitoyl chains provide the necessary hydrophobicity and van der Waals interactions to form a stable lipid bilayer structure, along with other components like helper lipids and cholesterol.[10]
Caption: Schematic of an LNP with key lipid components.
Experimental Protocols for Characterization
The utility of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is realized when it is formulated into a delivery vehicle. The following protocols describe the preparation and essential characterization of LNPs incorporating this lipid.
Protocol: Formulation of Lipid Nanoparticles
This protocol utilizes microfluidic mixing, a standard, reproducible method for LNP production.
-
Prepare Lipid Stock Solution (Organic Phase):
-
In a glass vial, dissolve 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol.[11]
-
A common molar ratio is 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:PEG-Lipid). The precise ratio is a critical parameter that must be optimized for a specific payload and application.
-
Vortex thoroughly until all lipids are fully dissolved.
-
-
Prepare RNA Stock Solution (Aqueous Phase):
-
Dilute the mRNA or siRNA payload in a low pH buffer, typically 50 mM citrate buffer at pH 4.0. The acidic pH is crucial for protonating the cationic lipid and enabling complexation.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase, typically 3:1.
-
Initiate mixing. The rapid mixing in the microfluidic cartridge causes the lipids to precipitate and self-assemble around the RNA, forming LNPs.
-
-
Dialysis and Concentration:
-
The resulting LNP suspension is immediately dialyzed against a physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for at least 18 hours to remove the ethanol and raise the pH.
-
After dialysis, the LNP solution can be concentrated using a centrifugal filter device if necessary.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol: LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This is used to determine the hydrodynamic diameter and the size distribution (PDI).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Place the diluted sample in a cuvette and load it into the DLS instrument.
-
Equilibrate the sample to 25°C.
-
Perform at least three measurements to obtain the average Z-average diameter and PDI. An acceptable PDI for drug delivery is typically < 0.2.
-
-
-
Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry measures the velocity of charged particles in an electric field. This is used to determine the surface charge (Zeta Potential) of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in deionized water or a low-salt buffer.
-
Load the sample into a specialized zeta potential cell.
-
Perform the measurement. The zeta potential should be near-neutral (e.g., -10 mV to +10 mV) at pH 7.4 for in vivo applications to minimize non-specific interactions.
-
-
-
Encapsulation Efficiency (EE%) Quantification:
-
Principle: A fluorescent dye that binds to nucleic acids (e.g., RiboGreen®) is used to quantify the amount of unencapsulated RNA. The total RNA is measured after lysing the LNPs with a detergent.
-
Procedure:
-
Prepare a standard curve of the RNA payload using the fluorescent dye.
-
In a 96-well plate, measure the fluorescence of the intact LNP sample (this represents unencapsulated RNA).
-
In a separate well, add a detergent (e.g., 0.5% Triton X-100) to the LNP sample to disrupt the particles, then measure the fluorescence (this represents total RNA).
-
Calculate EE% using the formula: EE% = [(Total RNA - Unencapsulated RNA) / Total RNA] * 100
-
A high EE% (>90%) is desirable.
-
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Conclusion and Future Outlook
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA represents a class of synthetic cationic lipids that are indispensable for the advancement of nucleic acid-based therapeutics. Its specific structure, featuring saturated palmitoyl chains and a primary amine headgroup, provides the necessary biophysical properties for creating stable, effective lipid nanoparticle delivery systems. The ability to systematically synthesize and characterize lipids of this nature allows researchers to fine-tune LNP formulations, optimizing them for specific payloads and therapeutic targets. Future research will likely focus on modifying the headgroup or lipid tails to further enhance endosomal escape, improve targeting to specific tissues beyond the liver, and modulate the immunogenicity of the delivery vehicle. As the fields of gene therapy and personalized medicine continue to expand, the rational design of novel lipids like the one detailed in this guide will remain a critical enabler of clinical success.
References
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